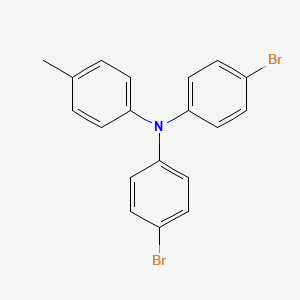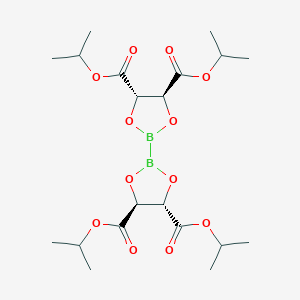
N,N-二乙基-2,3-二甲基苯甲酰胺
描述
N,N-Diethyl-2,3-dimethylbenzamide is an organic compound with the molecular formula C13H19NO. It is a derivative of benzamide, where the benzene ring is substituted with two methyl groups at the 2 and 3 positions, and the amide nitrogen is substituted with two ethyl groups. This compound is known for its applications in various fields, including its use as an insect repellent.
科学研究应用
N,N-Diethyl-2,3-dimethylbenzamide has a wide range of applications in scientific research:
作用机制
Target of Action
N,N-Diethyl-2,3-dimethylbenzamide is a potent insect repellent . The primary targets of N,N-Diethyl-2,3-dimethylbenzamide are insects, particularly mosquitoes . The compound acts on the olfactory receptors of these insects, deterring them from approaching or biting humans .
Mode of Action
N,N-Diethyl-2,3-dimethylbenzamide interacts with its targets by eliciting an excitatory response, particularly at high concentrations . This interaction disrupts the normal functioning of the insect’s olfactory system, making it difficult for the insect to detect and move towards its target .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the insect’s olfactory system . This disruption likely affects downstream effects such as the insect’s ability to locate food and mates .
Pharmacokinetics
It is known that the compound is typically applied topically and is intended to remain on the surface of the skin to provide a protective barrier against insects
Result of Action
The molecular and cellular effects of N,N-Diethyl-2,3-dimethylbenzamide’s action primarily involve disruption of the insect’s olfactory system . This disruption deters insects from approaching or biting humans, thereby providing a protective effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Diethyl-2,3-dimethylbenzamide. For example, the compound’s efficacy as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other scents . Additionally, N,N-Diethyl-2,3-dimethylbenzamide can be used in controlled-release insect repellent formulations, which can extend its longevity and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired amide .
Industrial Production Methods
In industrial settings, the production of N,N-Diethyl-2,3-dimethylbenzamide follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
N,N-Diethyl-2,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: N,N-Diethyl-2,3-dimethylbenzamide N-oxide.
Reduction: N,N-Diethyl-2,3-dimethylbenzylamine.
Substitution: Halogenated derivatives of N,N-Diethyl-2,3-dimethylbenzamide.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but with only one methyl group on the benzene ring.
N,N-Dimethylbenzamide: Another benzamide derivative with different substituents on the nitrogen atom.
Uniqueness
N,N-Diethyl-2,3-dimethylbenzamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and interactions with biological targets. This structural difference can result in variations in its efficacy and safety profile compared to other similar compounds .
属性
IUPAC Name |
N,N-diethyl-2,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVYLWURFNYXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575907 | |
| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-76-5 | |
| Record name | N,N-Diethyl-2,3-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)












